molecular formula C7H9ClF3NO B2559505 (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride CAS No. 2241128-82-3

(2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride

Cat. No.: B2559505
CAS No.: 2241128-82-3
M. Wt: 215.6
InChI Key: KULQNTDJRGFXNP-UHFFFAOYSA-N
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Description

(2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8F3NO·HCl It is a derivative of furan, a heterocyclic organic compound, and contains a trifluoromethyl group, which is known for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the furan ring: The initial step involves the synthesis of the furan ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the Feist-Benary synthesis.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a suitable precursor.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

    (2-Methyl-4-(trifluoromethyl)furan-3-yl)acetic acid: Contains a carboxylic acid group instead of an amine.

    (2-Methyl-4-(trifluoromethyl)furan-3-yl)amine: Lacks the methanamine group.

Uniqueness

(2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride is unique due to the presence of both the trifluoromethyl group and the methanamine group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methanamine group allows for further functionalization and interaction with biological targets.

Properties

IUPAC Name

[2-methyl-4-(trifluoromethyl)furan-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO.ClH/c1-4-5(2-11)6(3-12-4)7(8,9)10;/h3H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULQNTDJRGFXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CO1)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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